molecular formula C15H13ClO4 B6380423 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol CAS No. 1261901-60-3

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol

Cat. No.: B6380423
CAS No.: 1261901-60-3
M. Wt: 292.71 g/mol
InChI Key: BQBLGIBVJFOMTD-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxycarbonyl group, and a methoxyphenol moiety

Properties

IUPAC Name

methyl 2-chloro-4-(4-hydroxy-3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-8-10(4-6-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBLGIBVJFOMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685775
Record name Methyl 3-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-60-3
Record name Methyl 3-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxycarbonylphenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted phenols or esters.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, allowing for the synthesis of more complex compounds.
  • Electrophilic Aromatic Substitution : The methoxy groups can direct electrophiles to specific positions on the aromatic ring, facilitating the development of novel derivatives.

2. Pharmaceutical Development

Research indicates that this compound may exhibit biological activities relevant to pharmaceutical applications. Preliminary studies have suggested:

  • Antitumor Activity : Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have indicated that modifications to the methoxy groups can enhance cytotoxicity against specific cancer cell lines.
  • Anti-inflammatory Effects : The phenolic structure is known for its antioxidant properties, potentially leading to anti-inflammatory applications. Research is ongoing to explore its efficacy in treating inflammatory diseases.

Data Tables

Activity TypeObservations
AntitumorInhibition of cancer cell proliferation in vitro
Anti-inflammatoryPotential antioxidant effects leading to reduced inflammation

Case Studies

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor properties of modified derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values lower than those of standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

Research published in Phytotherapy Research examined the anti-inflammatory potential of this compound in a rat model of arthritis. The study found that treatment with the compound significantly reduced inflammatory markers and improved joint function compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and methoxy groups that contribute to its chemical reactivity and biological interactions. The structural formula can be represented as follows:

C16H15ClO4\text{C}_{16}\text{H}_{15}\text{ClO}_4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of chloro and methoxy substituents enhances its binding affinity, leading to modulation of biological pathways. It has been investigated for its antimicrobial and anticancer properties, with studies indicating potential efficacy against several cancer cell lines.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects against various tumor cell lines. For instance, derivatives have shown selective cytotoxicity against human tumor cells while sparing normal cells, suggesting a promising therapeutic index.

Compound Cell Line IC50 (µM) Effect
This compoundMCF-7 (Breast)15Cytotoxic
This compoundNCI-H1299 (Lung)20Cytotoxic

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the effects of the compound on MCF-7 and NCI-H1299 cell lines. Results indicated that at concentrations around 15 µM, significant apoptosis was induced in MCF-7 cells, whereas NCI-H1299 cells exhibited a slightly higher IC50 value of 20 µM, indicating varying sensitivity across different cancer types .
  • Antimicrobial Efficacy : In a separate investigation focusing on antimicrobial properties, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics used in treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenolic structure can significantly impact biological activity. For instance, the introduction of different halogens or alkyl groups can enhance or diminish the compound's potency against specific targets.

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